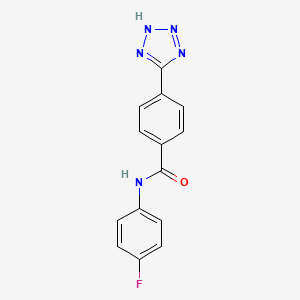

N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide

CAS No.: 651769-55-0

Cat. No.: VC16835153

Molecular Formula: C14H10FN5O

Molecular Weight: 283.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 651769-55-0 |

|---|---|

| Molecular Formula | C14H10FN5O |

| Molecular Weight | 283.26 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C14H10FN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |

| Standard InChI Key | FDYDFTNHQHMFDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F |

Introduction

Synthesis of Benzamide Derivatives

Benzamide derivatives are typically synthesized through the reaction of a benzoyl chloride with an amine. For N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide, the synthesis would involve the reaction of 4-(2H-tetrazol-5-yl)benzoyl chloride with 4-fluoroaniline. The general procedure involves mixing the reactants in a suitable solvent, such as dichloromethane or dimethylformamide, in the presence of a base like triethylamine to facilitate the reaction.

Pharmacological Activities of Benzamides and Tetrazoles

Benzamides and tetrazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Benzamides: These compounds have been studied for their potential as anticancer agents, antimicrobial agents, and in the treatment of neurological disorders. Their ability to modulate various biological pathways makes them promising candidates for drug development.

-

Tetrazoles: Tetrazole derivatives are recognized for their role in drug design due to their ability to mimic carboxylic acids while offering improved pharmacokinetic properties. They have been explored in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

Spectroscopic Characterization

The structure of N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: This method can identify functional groups such as the amide carbonyl (around 1650-1700 cm^-1), the tetrazole ring (around 1400-1450 cm^-1), and aromatic C-H stretching (around 3000-3100 cm^-1).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure. The ¹H NMR spectrum would show signals for the aromatic protons, while the ¹³C NMR would reveal the chemical shifts of the carbons in the aromatic rings and the tetrazole ring.

-

Mass Spectrometry (MS): This technique can confirm the molecular weight and fragmentation pattern of the compound.

Potential Applications

Given the pharmacological activities associated with benzamides and tetrazoles, N-(4-fluorophenyl)-4-(2H-tetrazol-5-yl)benzamide could be explored for various biological applications:

-

Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell growth. The tetrazole moiety might enhance the compound's ability to interact with biological targets involved in cancer progression.

-

Antimicrobial Activity: Benzamide derivatives have demonstrated antimicrobial properties, which could be further enhanced by the presence of a tetrazole ring.

Data Table: General Spectroscopic Data for Benzamide Derivatives

| Spectroscopic Method | Expected Signals/Shifts |

|---|---|

| IR Spectroscopy | Amide C=O: 1650-1700 cm^-1, Aromatic C-H: 3000-3100 cm^-1 |

| ¹H NMR | Aromatic protons: 7.0-8.5 ppm |

| ¹³C NMR | Aromatic carbons: 120-140 ppm, Carbonyl carbon: 165-170 ppm |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume